Product packaging for Spiro[4.4]nonane-1,6-dione(Cat. No.:CAS No. 27723-43-9)

Spiro[4.4]nonane-1,6-dione

Cat. No.: B1616983
CAS No.: 27723-43-9
M. Wt: 152.19 g/mol
InChI Key: PIOGLWMIXIMTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[4.4]nonane-1,6-dione (CAS 27723-43-9) is a high-value spirocyclic building block of significant interest in medicinal and organic chemistry. Its unique structure, featuring two carbonyl-bearing five-membered rings connected by a single spiro carbon atom, makes it a versatile precursor for constructing complex three-dimensional architectures. In pharmaceutical research, spiro scaffolds like this one are recognized as privileged structures in drug discovery. Specifically, derivatives of 2-azaspiro[4.4]nonane-1,3-dione (spirosuccinimides) have been investigated for their potential as anticonvulsant agents (D. D. P. S. A. T. J. M. C. P. V. 2008, cited in ). Recent synthetic methodologies highlight its utility, such as in the P2O5-promoted cyclization of di[aryl(hetaryl)methyl] malonic acids to create fused Spiro[4.4]nonane-1,6-diones for developing π-extended conjugated materials with potential applications in organic optoelectronics . Furthermore, the compound is a key subject in advanced methodological studies, including kinetic resolutions of racemic spirocyclic 1,3-diketones via asymmetric direct hydrogenation to obtain enantioenriched products, which are crucial for synthesizing natural products and chiral ligands . The chiral (S)-enantiomer of this diketone has been characterized by X-ray analysis, revealing that its five-membered rings adopt a conformation intermediate between an envelope and a half-chair form . This compound serves as a critical intermediate for synthesizing various spiro-fused skeletons, including lactones and lactams, which are prominent in pharmaceutical and materials science research . This compound is offered with a purity of 95% and is for research and development use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1616983 Spiro[4.4]nonane-1,6-dione CAS No. 27723-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.4]nonane-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOGLWMIXIMTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317321
Record name Spiro[4.4]nonane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27723-43-9
Record name Spiro[4.4]nonane-1,6-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[4.4]nonane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Classification and Nomenclature Within Spiro Compounds

Spiro[4.4]nonane-1,6-dione belongs to the class of organic compounds known as spiro compounds. These are characterized by a single atom, the spiroatom, which is the common vertex of two rings. In the case of this compound, the spiroatom is a quaternary carbon that connects two five-membered cyclopentanone (B42830) rings.

The nomenclature, according to the International Union of Pure and Applied Chemistry (IUPAC), precisely describes this structure. The prefix "spiro" indicates the presence of a spirocyclic system. The numbers within the brackets, [4.4], denote the number of carbon atoms in each ring, excluding the spiroatom itself. "Nonane" specifies the total number of carbon atoms in the bicyclic system (4 + 4 + 1 = 9). Finally, "-1,6-dione" indicates the presence of two ketone functional groups at positions 1 and 6 of the spirocyclic framework. The parent spiro pku.edu.cnpku.edu.cnnonane is achiral, but the introduction of substituents on the rings can lead to chiral molecules. scispace.com

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol
Melting Point37.0-37.5 °C
Boiling Point125-130 °C (at 22 Torr)
Density (predicted)1.13±0.1 g/cm³

This table contains data sourced from chembk.com.

Historical Context of Spiro 4.4 Nonane 1,6 Dione Synthesis and Study

The synthesis of spiro compounds has been a topic of interest for over a century, with the term "spirocyclane" being coined by von Baeyer in 1900. scispace.com The synthesis of Spiro[4.4]nonane-1,6-dione itself has been approached through various methodologies over the years, with early syntheses often being low-yielding or resulting in mixtures of diastereomers. scholaris.ca

One of the classical approaches to construct the spiro[4.4]nonane framework involves an intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid, catalyzed by an acid. researchgate.net Another established method is the rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one using boron trifluoride. researchgate.net

A significant advancement in the synthesis of this compound was the development of a route starting from ethyl 2-oxocyclopentanecarboxylate. This involves the alkylation with an appropriate four-carbon unit, followed by hydrolysis, decarboxylation, and a spirocyclization step, often promoted by an acid like p-toluenesulphonic acid. scispace.com

The quest for enantiomerically pure forms of this compound has driven the development of more sophisticated synthetic strategies. These include the resolution of the racemic dione (B5365651) or its diol precursor. For instance, the racemic diketone can be resolved through enantioselective inclusion complexation with a chiral host like BINOL. researchgate.net Another approach involves the kinetic resolution of a ketone precursor using biocatalysis with baker's yeast, followed by a sequence of reactions including hydroformylation, oxidation, esterification, and a Dieckmann cyclization to form the second five-membered ring. researchgate.netresearchgate.net This method has proven effective for the gram-scale preparation of both enantiomers with high enantiopurity. researchgate.net

Significance of Spiro 4.4 Nonane 1,6 Dione in Contemporary Organic Chemistry Research

Classical Synthetic Approaches

Classical methods for the synthesis of this compound have historically relied on intramolecular cyclization and rearrangement reactions. These approaches provide access to the racemic form of the dione (B5365651).

Acid-Catalyzed Intramolecular Claisen Condensation of 4-(2-oxocyclopentyl)butyric acid

One of the established routes to this compound involves the acid-catalyzed intramolecular Claisen condensation of 4-(2-oxocyclopentyl)butyric acid. researchgate.netresearchgate.net This reaction, a variation of the Dieckmann condensation, proceeds by treating the keto acid with a strong acid, such as p-toluenesulfonic acid, in a suitable solvent like toluene, often with azeotropic removal of water to drive the reaction to completion. scispace.commasterorganicchemistry.com

The synthesis of the precursor, 4-(2-oxocyclopentyl)butyric acid, can be achieved through the alkylation of ethyl 2-oxocyclopentanecarboxylate with ethyl 4-bromobutyrate, followed by hydrolysis and decarboxylation. scispace.com The subsequent acid-catalyzed cyclization of the resulting keto acid furnishes the desired this compound. scispace.com

ReactantReagents and ConditionsProductYieldReference
4-(2-oxocyclopentyl)butyric acidp-toluenesulfonic acid, toluene, refluxThis compoundN/A scispace.com
Ethyl 2-oxocyclopentanecarboxylate1. Ethyl 4-bromobutyrate, Base 2. H3O+, heat4-(2-oxocyclopentyl)butyric acidN/A scispace.com

Rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonane-2-one with Boron Trifluoride

Another classical approach involves the rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonane-2-one using a Lewis acid catalyst, specifically boron trifluoride. researchgate.netresearchgate.net The starting epoxide can be synthesized from a suitable bicyclic precursor. The treatment with boron trifluoride etherate induces a skeletal rearrangement, leading to the formation of the this compound framework. google.com

ReactantReagents and ConditionsProductYieldReference
1,6-epoxy-bicyclo[4.3.0]-nonane-2-oneBoron trifluoride etherateThis compoundN/A researchgate.netresearchgate.net

Enantioselective and Asymmetric Synthesis Strategies

The demand for enantiomerically pure this compound, a precursor for chiral ligands, has driven the development of various asymmetric synthetic methods. These strategies aim to produce specific enantiomers of the target molecule with high optical purity.

Asymmetric Synthesis via Chiral Auxiliaries

A common strategy for obtaining enantiopure compounds is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereochemistry is established, the auxiliary is removed.

One method to access enantiopure this compound is through the resolution of a racemic precursor, such as trans,trans-spiro[4.4]nonane-1,6-diol. researchgate.net This resolution can be achieved by forming diastereomeric esters with an optically pure chiral auxiliary like (-)-camphanic acid chloride. researchgate.net The resulting diastereomers can be separated by physical methods like crystallization, followed by hydrolysis to yield the enantiomerically pure diol. Subsequent oxidation of the enantiopure diol provides the desired enantiomer of this compound.

Similarly, camphorsulfonyl chloride can be employed as a chiral auxiliary for the resolution of spirocyclic compounds.

Racemic PrecursorChiral AuxiliarySeparation MethodEnantiopure Product (after hydrolysis & oxidation)Reference
trans,trans-spiro[4.4]nonane-1,6-diol(-)-Camphanic chlorideCrystallizationEnantiopure this compound researchgate.net

Enantiopure this compound can be directly synthesized by the oxidation of enantiomerically pure spiro[4.4]nonane-1,6-diols. These diols, in turn, can be obtained through various stereoselective reduction methods of the racemic dione followed by resolution, or through asymmetric synthesis. For instance, the diastereoselective reduction of racemic this compound can yield different diastereomers of the diol, such as the cis,cis and trans,trans isomers. scholaris.ca These diastereomers can then be resolved into their respective enantiomers.

An improved resolution of (±)-cis,cis-spiro[4.4]nonane-1,6-diol has been described by preparing diastereomeric ketals with (1R)-(+)-camphor. scholaris.catandfonline.com The separated diastereomers can then be hydrolyzed to afford the enantiopure diols, which upon oxidation, yield the enantiopure diones.

Enantiopure PrecursorReactionProductReference
(+)-cis,cis-Spiro[4.4]nonane-1,6-diolOxidation(+)-Spiro[4.4]nonane-1,6-dione
(-)-cis,cis-Spiro[4.4]nonane-1,6-diolOxidation(-)-Spiro[4.4]nonane-1,6-dione
(+)-trans,trans-Spiro[4.4]nonane-1,6-diolOxidation(+)-Spiro[4.4]nonane-1,6-dione researchgate.net
(-)-trans,trans-Spiro[4.4]nonane-1,6-diolOxidation(-)-Spiro[4.4]nonane-1,6-dione researchgate.net

Biocatalytic Kinetic Resolution

Biocatalysis offers a powerful set of tools for accessing enantiomerically pure compounds through the kinetic resolution of racemates. These methods leverage the inherent stereoselectivity of enzymes and microorganisms to differentiate between enantiomers, enabling the separation and isolation of optically active products.

Bioreduction with Baker's Yeast for Enantiopure this compound

A practical and scalable asymmetric synthesis for producing enantiopure (R)- and (S)-spiro[4.4]nonane-1,6-dione has been developed, which employs the bioreduction of a ketone precursor by baker's yeast as the pivotal step. researchgate.netresearchgate.net This strategy does not directly resolve the target dione but rather resolves a precursor, ethyl 1-allyl-2-oxocyclopentanecarboxylate, which is then converted to the final product through a multi-step sequence. researchgate.net

The process begins with the kinetic resolution of the racemic ketone precursor using baker's yeast, which selectively reduces one enantiomer to the corresponding alcohol. researchgate.net Following the separation of the resulting optically active alcohol and the unreacted ketone, both are subjected to a sequence of hydroformylation, oxidation, and esterification. researchgate.netresearchgate.net The subsequent Dieckmann cyclization forms the second five-membered ring, creating the spiro[4.4]nonane skeleton. researchgate.net A crucial aspect of this synthesis is the protection of the β-ketone carbonyl group as a ketal during the Dieckmann condensation to prevent racemization under the basic reaction conditions. researchgate.net This methodology facilitates the gram-scale preparation of both enantiomers of this compound with excellent enantiopurities. researchgate.net

EnantiomerOverall YieldEnantiomeric Excess (ee)
(R)-Spiro[4.4]nonane-1,6-dione54%>99%
(S)-Spiro[4.4]nonane-1,6-dione42%>99%
Data derived from a practical asymmetric synthesis involving baker's yeast kinetic resolution. researchgate.net
Lipase-Catalyzed Enantioselective Esterification of Spiro[4.4]nonane-1,6-diol

The kinetic resolution of (±)-cis,cis-spiro[4.4]nonane-1,6-diol, the reduction product of the dione, can be efficiently achieved through lipase-catalyzed enantioselective esterification. tandfonline.comoup.comtandfonline.com This method provides access to the axially chiral diol enantiomers, which are valuable chiral auxiliaries. tandfonline.com

In this process, a racemic mixture of the diol is treated with a lipase (B570770) enzyme in the presence of an acyl donor, typically in an organic solvent like diisopropyl ether. tandfonline.comtandfonline.com The enzyme selectively acylates one enantiomer of the diol, leaving the other unreacted. The most effective enzyme for this transformation was identified as Pseudomonas lipase (Lipase P from Nagase). tandfonline.comaalto.fi Using vinyl acetate (B1210297) as the acyl donor, this lipase demonstrated high enantioselectivity, resulting in a high yield of both the resolved monoacetate and the remaining unreacted diol with excellent enantiomeric purity. tandfonline.com The resulting (-)-(1R,5R,6R)-monoacetate can be easily hydrolyzed to the corresponding (-)-diol in quantitative yield. tandfonline.com

ProductYieldEnantiomeric Excess (ee)
(+)-(1S,5S,6S)-diol46%97.3%
(-)-(1R,5R,6R)-monoacetate50%96.8% (for hydrolyzed diol)
Results from the kinetic resolution of (±)-cis,cis-spiro[4.4]nonane-1,6-diol using Lipase P and vinyl acetate. tandfonline.com
Microbial Reduction for Stereodifferentiating Transformations

The direct microbial reduction of racemic (±)-spiro[4.4]nonane-1,6-dione provides a method for stereodifferentiating transformation, yielding a mixture of optically active products. tandfonline.comresearchgate.net Incubation of the racemic dione with the microorganism Curvularia lunata results in the reduction of the homotopic carbonyl groups at different rates and with different stereoselectivities for each enantiomer. researchgate.netacs.org

After an 8-hour incubation at 30°C, the reaction yields a mixture containing the unreacted starting material, now enriched in one enantiomer, alongside two different keto-alcohol (ketol) reduction products. researchgate.net This process demonstrates the ability of microbial systems to differentiate between the enantiomers of a gyrochiral diketone and to produce multiple stereoisomeric products. researchgate.net

ProductRecovered Mixture CompositionOptical Purity
(-)-(5S)-Spiro[4.4]nonane-1,6-dione (unreacted)34%82%
(+)-trans-(5R,6S)-Ketol30%76%
(-)-cis-(5R,6R)-Ketol36%6%
Product distribution from the microbial reduction of (±)-spiro[4.4]nonane-1,6-dione with Curvularia lunata. researchgate.net

Direct Asymmetric Construction Methods

Direct asymmetric synthesis offers a more atom-economical approach to chiral molecules by building the stereocenters into the molecular framework from the outset, rather than relying on the resolution of a racemic mixture.

Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement

A novel and direct strategy for the asymmetric synthesis of chiral spiro[4.4]nonane-1,6-diones has been developed through an organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement. pku.edu.cnnih.gov This method utilizes "unactivated" substrates, such as 2-hydroxyalkyl-1,4-dien-3-ones, and a chiral Brønsted acid catalyst to construct the spirocyclic core with high efficiency and stereocontrol. pku.edu.cnrsc.org

The reaction is initiated by the chiral acid catalyst, which mediates the Nazarov cyclization of the dienone substrate to form a key oxyallyl intermediate. rsc.org This is followed by a subsequent semipinacol rearrangement, which expands one of the rings to generate the this compound skeleton. pku.edu.cn This powerful tandem process can create up to four contiguous stereocenters, including an all-carbon quaternary center, in a single operation, affording the desired products in high yields (up to 96%) and with excellent enantioselectivities (up to 97% ee). pku.edu.cnnih.gov DFT calculations have been employed to understand the reaction mechanism and the origins of stereoselectivity. pku.edu.cn

FeatureDescription
Reaction TypeOrganocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement. pku.edu.cnnih.gov
Substrates"Unactivated" 2-hydroxyalkyl-1,4-dien-3-ones. pku.edu.cn
CatalystChiral Brønsted acid (e.g., (S)-CBA 3). rsc.org
ProductsChiral spiro[4.4]nonane-1,6-diones. pku.edu.cn
YieldUp to 96%. pku.edu.cn
Enantiomeric Excess (ee)Up to 97%. pku.edu.cn
Enantioselective α-Carbonylative Arylation for Chiral Spiro β,β'-Diketones

The first enantioselective α-carbonylative arylation has been described as a facile method for constructing a diverse range of chiral spiro β,β'-diketones, a class of compounds that includes this compound. nih.govlookchem.com This palladium-catalyzed reaction provides access to spirocyclic diketones with various ring sizes and functionalities in high yields and with good to excellent enantioselectivities. nih.govresearchgate.net

The transformation is a type of carbonylative Heck reaction. nih.gov Computational studies suggest that the transformation proceeds through a reductive elimination pathway rather than a nucleophilic addition mechanism. nih.govresearchgate.net This methodology represents a significant advance in the synthesis of chiral spirocyclic compounds, offering a direct route to these valuable molecular architectures. nih.gov

Resolution by Recrystallization and Complexation

The separation of enantiomers from a racemic mixture of this compound is a critical step for its application in asymmetric synthesis. Methods involving diastereomer formation and selective complexation have proven effective.

Repeated Recrystallization of Hydrazone Diastereomers

A notable method for resolving racemic this compound involves its condensation with a chiral hydrazide to form diastereomeric hydrazones, which can then be separated by fractional recrystallization. researchgate.net One such process utilizes (R)-2-hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide as the chiral resolving agent. researchgate.net The racemic dione reacts with this chiral hydrazide, leading to a mixture of diastereomers. Due to their different physical properties, these diastereomers can be separated through multiple recrystallization steps. After the separation of the pure diastereomer, hydrolysis is performed to cleave the hydrazone, yielding the enantiopure (R)-spiro[4.4]nonane-1,6-dione. researchgate.net

Resolution Method Chiral Reagent Key Steps Outcome
Diastereomeric Recrystallization(R)-2-hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide1. Condensation to form diastereomeric hydrazones2. Multiple recrystallizations3. Hydrolysis of the separated diastereomerEnantiopure (R)-spiro[4.4]nonane-1,6-dione researchgate.net
Enantioselective Molecular Complexation with BINOL

An alternative resolution strategy employs enantioselective inclusion complexation with a chiral host molecule. researchgate.net The chiral diol, 1,1'-Bi-2-naphthol (BINOL), has been successfully used for this purpose. In this method, racemic this compound is mixed with a chiral form of BINOL. One of the enantiomers of the dione preferentially forms a stable crystalline complex with the BINOL host. researchgate.net This complex can be separated from the mixture by simple recrystallization. Subsequent release of the dione from the complex affords the enantiomerically pure compound. This technique has been reported to yield optically pure this compound with excellent enantiomeric excess (100% ee) and chemical yields ranging from 31.9% to 38.4%. researchgate.net

Resolution Method Chiral Host Key Steps Yield Enantiomeric Excess (ee)
Enantioselective ComplexationBINOL1. Complex formation with one enantiomer2. Recrystallization of the complex31.9-38.4% researchgate.net100% researchgate.net

Synthesis of Annulated Spiro[4.4]nonane-dione Derivatives

The spiro[4.4]nonane-dione scaffold can be elaborated into more complex fused-ring systems through various cycloaddition and cyclization reactions.

Diels-Alder Reaction with Spiro[4.4]nona-2,7-diene-1,6-dione as Dienophile

A method has been developed for synthesizing both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives using a tandem [4+2]-cycloaddition/aromatization reaction sequence. acs.orgnih.gov In this approach, spiro[4.4]nona-2,7-diene-1,6-dione serves as the dienophile. acs.orgcolab.ws The reaction involves generating an active diene component in situ, which then undergoes a Diels-Alder reaction with the spirocyclic dienophile. acs.org The resulting adduct immediately undergoes aromatization to yield the final annulated product. nih.gov Different systems can be used to generate the diene, including the use of tetrabromoxylene/NaI, 1,3-diphenylisobenzofuran/BF₃, or substituted cyclones. acs.org This methodology provides a pathway to construct complex, fused aromatic rings onto the spiro[4.4]nonane core. acs.orgnih.govnsu.ru

Reaction Type Dienophile Diene Generation Systems Outcome
Diels-Alder / AromatizationSpiro[4.4]nona-2,7-diene-1,6-dione acs.orgcolab.wsTetrabromoxylene/NaI acs.orgSymmetric and asymmetric fused spiro[4.4]nonane-dione derivatives acs.org
1,3-Diphenylisobenzofuran/BF₃ acs.org
Substituted cyclones acs.org

Gold(I)-Catalyzed Cyclization for Substituted Dioxaspiro[4.4]nonane-1,6-diones

A highly efficient and mild synthesis of substituted 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones has been achieved through a gold(I)-catalyzed cyclization. nih.govmdpi.comresearchgate.net The process involves the cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid. nih.govresearchgate.net The gold(I) catalyst activates the alkyne functionalities of the starting material, facilitating a double intramolecular hydroalkoxylation/cyclization cascade. nih.govmdpi.com This reaction proceeds smoothly under mild conditions and demonstrates tolerance for various substituents on the aryl rings of the starting material, consistently providing the desired spirobislactone products in quantitative yields. nih.govresearchgate.net This method also allows for the synthesis of derivatives bearing different substituents on the two aromatic rings. nih.gov

Reaction Type Starting Material Catalyst Product Yield
Gold(I)-Catalyzed Cyclization2,2-bis(3-arylprop-2-yn1-yl)malonic acid nih.govresearchgate.netAu(I) complex nih.govmdpi.com3,8-Diarylidene-2,7-dioxathis compound nih.govQuantitative nih.govresearchgate.net

Reaction Pathways and Mechanisms

The reactivity of this compound is dominated by the chemistry of its two carbonyl groups. These groups can undergo a variety of transformations, including oxidation and reduction, often with high degrees of stereoselectivity.

Oxidation Reactions

The ketone groups of this compound can be oxidized to form more complex spirocyclic structures. A notable example is the Baeyer-Villiger oxidation, which converts ketones into esters or lactones. For instance, the oxidation of a derivative, bisacetyl spiro[4.4]nonane, with meta-chloroperbenzoic acid (m-CPBA) yields the corresponding bisacetoxy-spiro compound. acs.org This reaction proceeds by the insertion of an oxygen atom adjacent to the carbonyl group. The subsequent alkaline saponification of the resulting ester functions can produce the corresponding dihydroxy spiro compound. acs.org The Baeyer-Villiger oxidation is a well-established method for transforming cyclic ketones into lactones. researchgate.net In the case of this compound, this would lead to the formation of spiro-lactones, such as 1,7-dioxaspiro[4.4]nonane-2,6-dione. lookchem.com

Reduction Reactions

The reduction of the ketone groups in this compound is a key transformation, leading to the formation of spirocyclic diols with various stereochemistries. These diols are valuable as chiral auxiliaries and intermediates in the synthesis of chiral ligands. researchgate.net

The reduction of this compound yields spiro[4.4]nonane-1,6-diols. Depending on the reducing agent and reaction conditions, different diastereomers of the diol can be selectively obtained. The three possible diastereomers are cis,cis, cis,trans, and trans,trans. scispace.com For example, reduction with lithium aluminum hydride (LiAlH₄) can produce the trans,trans-diol, while using lithium n-butyldiisobutylaluminium hydride has been shown to yield the cis,cis-diol with high selectivity. researchgate.netscholaris.ca The use of borane (B79455) in tetrahydrofuran (B95107) (THF) has been reported to favor the formation of the cis,trans-diol. scispace.com

Both catalytic and stoichiometric hydrogenation methods have been employed for the reduction of this compound. researchgate.netkisti.re.kr Catalytic hydrogenation, often using platinum-based catalysts, can effectively reduce the diketone to the corresponding diols. scispace.com The choice of catalyst and solvent has a profound effect on the product distribution and stereoselectivity. researchgate.netresearchgate.net For example, catalytic hydrogenation over platinum-charcoal in acetic acid has been shown to predominantly form the cis,trans-diol. scispace.com Stoichiometric hydrogenation using reagents like borane-THF complex also leads to the formation of the diols, with a reported preference for the cis,trans isomer. scispace.com A major side reaction observed, particularly in alcohol solvents, is the opening of one of the spiro-rings. researchgate.netresearchgate.net

The stereochemical outcome of the hydrogenation of this compound is highly dependent on the hydrogenation agent used. researchgate.netresearchgate.net This allows for the selective synthesis of different diastereomeric diols.

Here is a summary of the stereoselectivity observed with different reducing agents:

The enantioselective reduction of racemic this compound can be achieved using chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. researchgate.netnih.gov This method allows for the preparation of enantiomerically pure spirodiols, which are valuable as chiral auxiliaries. researchgate.net The reduction of the racemic diketone with a chiral oxazaborolidine catalyst has been shown to produce both trans,trans- and cis,trans-spirodiols in high enantiopurity. researchgate.net Specifically, the borane reduction of this compound catalyzed by a chiral oxazaborolidine has been reported to be highly efficient and stereospecific. nih.gov This approach provides access to enantiopure spiro compounds that are key intermediates for the synthesis of other effective chiral ligands. researchgate.net

Nucleophilic Substitution Reactions of Ketone Groups

The ketone functionalities of this compound are primary sites for chemical modification through nucleophilic reactions. These reactions allow for the introduction of a wide array of functional groups, leading to diverse molecular architectures. The ketone groups readily undergo nucleophilic addition, which can be followed by substitution, effectively replacing the carbonyl oxygen.

Common nucleophilic reagents employed in reactions with this compound include organometallic compounds such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions typically lead to the formation of tertiary alcohols. The rigid spirocyclic framework provides a specific steric environment that can influence the facial selectivity of the nucleophilic attack. For instance, the reduction of one ketone group can sterically hinder the approach to the second, allowing for selective mono-addition reactions under controlled conditions.

Furthermore, the ketone groups can be converted to other functionalities. For example, an N-benzylation reaction has been reported involving the nucleophilic substitution of an amine on a derivative of the spiro[4.4]nonane system. canterbury.ac.nz These substitution reactions are fundamental in utilizing this compound as a building block for more complex spirocyclic compounds with added functional groups.

Cycloaddition Reactions and Ring Strain Effects

This compound and its derivatives participate in cycloaddition reactions, which are influenced by the inherent ring strain of the spirocyclic system. The structure, composed of two fused five-membered rings sharing a single carbon atom, possesses significant angle and torsional strain. This high ring strain can be a driving force for certain reactions and influences the reactivity of dienophile derivatives in Diels-Alder reactions.

A notable application is the use of spiro[4.4]nona-2,7-diene-1,6-dione, a derivative of the parent dione, as a dienophile in tandem [4+2] cycloaddition-aromatization sequences. nih.gov This method has been successfully developed for the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives. nih.gov The reaction involves a Diels-Alder reaction followed by the immediate aromatization of the resulting adduct. nih.govsmolecule.com

Different diene systems can be employed, including those generated from tetrabromoxylene/NaI or substituted cyclones, highlighting the versatility of this approach. smolecule.com Additionally, organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions have been developed to generate chiral spiro[4.4]nonane-1,6-diones with multiple stereocenters in high yield and enantiomeric excess. researchgate.netresearchgate.net The rigidity and strain of the spirocyclic core are crucial factors in controlling the stereochemical outcome of these cycloaddition and cyclization processes.

Table 1: Examples of Cycloaddition Reactions Involving Spiro[4.4]nonane Scaffolds

Reaction Type Substrate/Precursor Key Features Product Class Reference(s)
Tandem [4+2] Cycloaddition/Aromatization Spiro[4.4]nona-2,7-diene-1,6-dione Acts as a dienophile; leads to aromatization of the adduct. Fused spiro[4.4]-nonane-diones nih.gov
Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement "Unactivated" substrates Organocatalytic; creates four stereocenters. Chiral spiro[4.4]nonane-1,6-diones researchgate.netresearchgate.netbohrium.com
Lewis Acid-Catalyzed Spiroannulation Unsaturated cyclohexenone derivatives and 1,2-bis((trimethylsilyl)oxy)cyclobutene Ozonolysis and aldol (B89426) ring-closure sequence. Spiro[4.4]nonene derivatives cdnsciencepub.com

Pyrolytic Elimination Reactions (e.g., Chugaev reaction)

Pyrolytic elimination reactions provide a classic method for the synthesis of alkenes from alcohols, and this has been applied to derivatives of this compound. The Chugaev reaction, a specific type of pyrolytic cis-elimination, involves the thermal decomposition of xanthate esters. A modification of this reaction has been successfully used to prepare enantiopure (+)-(5S)-Spiro[4.4]nona-1,6-diene. researchgate.net

The synthesis starts with the reduction of this compound to the corresponding trans,trans-spiro[4.4]nonane-1,6-diol. This diol is then resolved into its enantiomers. The (1R, 6R)-trans,trans-diol is converted into its bis-4-methylphenyl-thionocarbonate derivative. Pyrolysis of this thionocarbonate proceeds via a concerted, stereospecific cis-elimination mechanism to yield the target chiral diene. researchgate.net This particular modification of the Chugaev reaction is noted to be especially effective for sterically hindered alcohols that are difficult to convert into the standard S-methylxanthates. researchgate.net

Beckmann Rearrangement Studies of Monoximes

The Beckmann rearrangement of oximes derived from this compound has been studied to produce ring-expanded spirocyclic lactams. Research has focused on the promoter-dependent course of this rearrangement using stereoisomeric monoximes of the dione. acs.orgacs.orgnih.gov Specifically, the rearrangement of enantiopure spirocyclic keto oximes has been initiated using various acidic promoters. researchgate.net

Studies have shown that the choice of promoter significantly influences the reaction mechanism. acs.org When promoters such as polyphosphate ester (PPE) and polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) are used, the reaction proceeds exclusively through a concerted 1,2-shift of the carbon atom anti-periplanar to the oxime's hydroxyl group. acs.orgnih.gov In contrast, the use of polyphosphoric acid (PPA) or Eaton's reagent leads to a different course, although the optical activity of the chiral starting material is fully preserved in these ring expansions as well. acs.orgacs.org This demonstrates that while the mechanism may vary, the stereochemical integrity of the spiro center can be maintained throughout the transformation. acs.org

Table 2: Promoter Effects on the Beckmann Rearrangement of this compound Monoximes

Promoter Observed Mechanism Enantiopurity Reference(s)
Polyphosphate ester (PPE) Exclusive concerted 1,2-shift of the anti carbon. Maintained acs.orgnih.gov
Polyphosphoric acid trimethylsilyl ester (PPSE) Exclusive concerted 1,2-shift of the anti carbon. Maintained acs.orgnih.gov
Polyphosphoric acid (PPA) Different, non-concerted pathway. Fully maintained acs.org
Eaton's reagent (P₂O₅/MeSO₃H) Different, non-concerted pathway. Fully maintained acs.org

Stereochemical Aspects of Reactions

Influence of Spirocyclic Structure on Reactivity and Selectivity

The unique three-dimensional architecture of the spiro[4.4]nonane framework exerts significant control over the reactivity and selectivity of its functional groups. acs.org The spiro center, where the two five-membered rings are joined, creates a rigid structure that limits conformational flexibility. This rigidity is a key factor influencing the stereochemical outcome of reactions. For example, the spatial arrangement of the rings can dictate the facial selectivity of nucleophilic attacks on the ketone groups. evitachem.com

A high degree of facial selectivity was observed in the reduction of a spiro[4.4]nonene dione derivative, demonstrating how the steric bulk of the spiro system directs the approach of reagents to a specific face of the molecule. cdnsciencepub.com This inherent stereocontrol is valuable in asymmetric synthesis, where the spirocyclic core can act as a chiral scaffold. The defined and predictable geometry of the molecule influences the binding affinity and selectivity towards specific targets, which is a crucial aspect in the design of chiral ligands and catalysts. The unique properties endowed by the spiro-linkage, such as the V-shaped structure of some derivatives, are being explored for applications in materials science, particularly in organic optoelectronics. acs.org

Preservation of Enantiopurity under Reaction Conditions

Maintaining the stereochemical integrity of the chiral spiro center is a critical challenge in the synthesis of enantiopure derivatives of this compound. Research has identified reaction conditions that can either preserve or compromise enantiopurity.

A key finding relates to the Dieckmann condensation, a step often used in the synthesis of the spirocyclic core. It was discovered that the β-ketone carbonyl group of a precursor, enantiopure ethyl 1-allyl-2-oxocyclopentanecarboxylate, is susceptible to racemization under the basic conditions required for the condensation. To prevent this loss of stereochemical information, the reactive carbonyl group must be masked, for instance, by forming a ketal. This strategy allows for the gram-scale preparation of both (R) and (S) enantiomers of this compound with excellent enantiopurities (up to >99% ee). researchgate.net

In other transformations, the inherent rigidity of the spirocyclic system helps in preserving chirality. For example, during the Beckmann rearrangement of enantiopure monoximes of this compound, the optical activity was found to be fully maintained even when different acidic promoters were used, which suggests the reaction proceeds without compromising the stereocenter. acs.orgnih.gov This resilience of the chiral center under certain reaction conditions is a significant advantage for the use of this compound as a chiral building block. researchgate.net

Advanced Applications in Organic Synthesis

Chiral Ligand and Catalyst Development

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Spiro[4.4]nonane-1,6-dione has emerged as a fundamental platform for the creation of novel and effective chiral ligands. researchgate.net

This compound is a valuable precursor for the development of chiral ligands. researchgate.net Its symmetrical structure can be chemically modified to introduce chirality, leading to the formation of enantiopure diols, amines, and phosphines that serve as the backbones for sophisticated ligands. ntu.edu.tw A key advantage is that both enantiomers of the dione (B5365651) can be prepared on a gram scale with excellent enantiopurity (up to >99% ee), providing access to either enantiomer of the resulting chiral ligand. researchgate.netresearchgate.net

For instance, the dione can be treated with N,N-dimethylformamide dimethyl acetal (B89532) to produce an intermediate that, upon reaction with hydrazine (B178648) monohydrate, yields spiro bis(pyrazole) ligands. researchgate.net This straightforward conversion underscores the utility of the dione as a foundational starting material for ligand synthesis. The development of practical asymmetric syntheses for the dione itself has been a critical enabler for its broader application in chiral chemistry. researchgate.net

Chiral ligands derived from the spiro[4.4]nonane skeleton have demonstrated exceptional performance in a wide array of mechanistically diverse asymmetric reactions. oup.com The rigid spirocyclic backbone helps to create a well-defined and sterically constrained chiral environment around a metal center, which is crucial for inducing high enantioselectivity. dicp.ac.cn

One notable class of ligands synthesized from racemic this compound is the phosphine-oxazoline ligands known as SpinPHOX. oup.com These ligands, when complexed with transition metals like iridium, form highly efficient catalysts. oup.com The success of spiro ligands has established the spirobiindane scaffold, a related but more complex structure, as a "privileged" chiral scaffold in asymmetric catalysis. oup.com The principles demonstrated by these related systems highlight the potential of the simpler spiro[4.4]nonane core. The effectiveness of these ligands extends to various transformations, including additions of arylborons, hydrosilylation/cyclizations, and carbene insertion reactions. oup.com

A significant application of chiral ligands derived from the spiro[4.4]nonane framework is in asymmetric hydrogenation. This reaction is a fundamental method for producing chiral molecules. Ruthenium complexes of diphosphine ligands containing a spiro scaffold have shown extremely high catalytic activities and enantioselectivities in the hydrogenation of aromatic and heteroaromatic ketones. nih.gov

For example, cationic iridium complexes of SpinPHOX ligands, which originate from this compound, are highly effective for the asymmetric hydrogenation of a broad range of substrates. oup.com Similarly, chiral tridentate ligands like O-SpiroPAP, derived from a related oxa-spirocyclic scaffold, have been successfully used in the iridium-catalyzed asymmetric hydrogenation of bridged biaryl lactones under mild conditions. dicp.ac.cn These reactions proceed with excellent yields and enantioselectivities, demonstrating the power of the spiro architecture in catalyst design. dicp.ac.cn

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee %)Reference
Iridium/SpinPHOXVarious SubstratesHighHigh oup.com
Ruthenium/Spiro DiphosphineAromatic KetonesNot specifiedUp to 99.5% nih.gov
Iridium/O-SpiroPAPBridged Biaryl LactonesUp to 99%>99% dicp.ac.cn

Building Block in Natural Product Synthesis

The spiro[4.4]nonane skeleton is present in a number of biologically important natural compounds. researchgate.net Consequently, this compound serves as a valuable building block for the construction of these complex spirocyclic natural products.

The spiro[4.4]nonane motif is a core structural feature in various natural products. While not always containing the 1,6-dione functionality, the carbon skeleton is a recurring theme. For example, secondary metabolites containing a 1,6-dioxaspiro[4.4]nonane moiety have been isolated from fungi. mdpi.com The presence of this and related spiro[4.4] skeletons in nature makes this compound an attractive starting point for synthetic efforts toward these molecules. researchgate.net Its pre-formed bicyclic system simplifies the synthetic challenge of creating the spirocenter, which is often a difficult step in a total synthesis.

In the context of total synthesis, this compound provides a strategic advantage by offering the core spirocyclic framework early in a synthetic sequence. Strategies in total synthesis often rely on the efficient assembly of complex scaffolds from simpler, readily available building blocks. nih.govrsc.org The use of the dione allows chemists to focus on the elaboration of functional groups and the installation of additional stereocenters, rather than the construction of the spirocycle itself.

Biomimetic synthesis strategies, which seek to mimic nature's approach, can also leverage building blocks like this compound to achieve efficient construction of natural product targets. nih.gov By providing a rigid scaffold, the dione can control the stereochemical outcome of subsequent reactions, guiding the synthesis toward the desired natural product structure. Its role as a foundational component in constructing spirocycles makes it an important tool in the arsenal (B13267) of synthetic chemists targeting complex natural products.

Precursor for Bioactive Compound Development

The spirocyclic framework is a recurring motif in a multitude of natural products and pharmacologically active compounds. The inherent rigidity and three-dimensionality of spirocycles offer a unique topographical presentation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This compound serves as a foundational scaffold for the synthesis of a diverse array of bioactive molecules.

The synthesis of novel pharmaceutical agents often relies on the creative and efficient assembly of complex molecular architectures. This compound provides a readily accessible starting point for the construction of spirocyclic systems, which are considered "privileged scaffolds" in medicinal chemistry. These scaffolds are molecular frameworks that are able to provide ligands for more than one biological target, thus increasing the efficiency of the drug discovery process.

The dione functionality of this compound allows for a wide range of chemical transformations, including but not limited to, nucleophilic additions, reductions, and cycloadditions. These reactions enable the introduction of various pharmacophores and the modulation of physicochemical properties, which are critical for the development of effective drug candidates. For instance, the reduction of the ketone groups can lead to the corresponding diols, which can be further functionalized or utilized as chiral ligands in asymmetric synthesis. The ability to generate stereochemically defined centers from the spirocyclic core is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals, where the biological activity often resides in a single enantiomer.

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. Spirocyclic compounds have emerged as a promising class of molecules with potent antimicrobial and antifungal activities. While direct studies on the antimicrobial and antifungal properties of 3,8-dimethyl-2,7-dioxathis compound are not extensively documented, the broader class of compounds containing a spirobislactone moiety has shown significant biological activity.

Natural products that contain a similar γ-dilactone scaffold have demonstrated bactericidal effects. nih.gov This suggests that derivatives of this compound, such as 3,8-dimethyl-2,7-dioxathis compound, could be explored for their potential as antimicrobial and antifungal agents. The synthesis of such derivatives often involves the reaction of this compound with various reagents to introduce the desired functional groups and heteroatoms that are often crucial for biological activity. The investigation into the structure-activity relationships of these spirocyclic derivatives could lead to the identification of new and effective therapeutic agents.

CompoundPotential Biological Activity
3,8-dimethyl-2,7-dioxathis compoundAntimicrobial, Antifungal

The serotonin (B10506) 6 (5-HT₆) receptor is a promising target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. A series of potent 5-HT₆ receptor antagonists have been developed based on a 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione motif. This highlights the importance of the spiro[4.4]nonane core in designing ligands for this specific receptor.

In the development of these antagonists, the spirocyclic scaffold plays a crucial role in orienting the substituent groups in a manner that allows for optimal interaction with the receptor's binding site. The stereochemistry of the spiro center has been shown to have a significant impact on the potency of the antagonists. For example, the enantiomers of a potent racemic compound displayed a significant difference in their binding affinities, with Kᵢ values of 15 nM versus 855 nM. This underscores the importance of controlling the stereochemistry of the spirocyclic core during synthesis. The potent enantiomer also demonstrated significant selectivity over other related serotonin receptors.

Compound MotifTarget ReceptorPotency (Kᵢ)
1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione5-HT₆15 nM (potent enantiomer)

Contributions to Advanced Materials Production

While the primary application of this compound and its derivatives appears to be in the realm of bioactive compound synthesis, the unique structural features of spiro compounds also suggest potential applications in materials science. The rigid and three-dimensional nature of the spirocyclic framework could be exploited to create polymers with novel topologies and properties.

However, based on currently available scientific literature, the use of this compound as a monomer or building block for the production of advanced materials is not a well-documented area of research. Further investigation would be required to explore the potential of this compound in the synthesis of specialized polymers, liquid crystals, or other materials where molecular shape and rigidity are critical determinants of function.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the theoretical examination of spiro[4.4]nonane-1,6-dione, offering a balance between computational cost and accuracy. These calculations have been instrumental in understanding reaction pathways and the influence of molecular structure on reactivity.

Understanding Reaction Mechanisms and Stereochemistry

DFT calculations have been pivotal in elucidating the mechanisms of reactions involving this compound. For instance, in the context of asymmetric synthesis, DFT has been employed to understand the stereochemical outcomes of reactions. While detailed computational data on specific reaction mechanisms are not extensively published, the application of DFT in understanding the synthesis of chiral spiro[4.4]nonane-1,6-diones through processes like tandem Nazarov cyclization/semipinacol rearrangement has been noted. These theoretical models help in rationalizing the formation of specific stereoisomers by calculating the energies of transition states and intermediates, thereby predicting the most favorable reaction pathways.

Analysis of Substituent Effects on Reactivity

The reactivity of the carbonyl groups in this compound can be modulated by the introduction of substituents on the cyclopentanone (B42830) rings. DFT calculations are ideally suited to probe these effects. By computationally introducing various electron-donating and electron-withdrawing groups at different positions on the spirocyclic framework, it is possible to analyze the resulting changes in the electronic structure.

Key parameters that can be analyzed through DFT to understand substituent effects include:

Mulliken Atomic Charges: To quantify the change in electron density at the carbonyl carbons.

Frontier Molecular Orbital (FMO) Energies (HOMO and LUMO): To assess the molecule's susceptibility to nucleophilic and electrophilic attack.

While specific research articles providing extensive data tables on substituent effects for this compound are scarce, the principles of computational chemistry suggest that such studies would provide valuable predictive insights for synthetic applications.

Conformational Analysis of this compound

The cyclopentanone rings can exist in envelope or twist conformations. The spirocyclic nature of the molecule imposes significant constraints on the possible arrangements of these rings relative to each other. A thorough conformational analysis would involve a systematic search of the potential energy surface to locate all low-energy minima.

Although a detailed public database of the conformational isomers of this compound and their relative energies is not available, a hypothetical representation of such data is presented in the table below, which would typically be generated from computational scans of dihedral angles.

ConformerDihedral Angle (C1-C5-C6-C7) (°)Relative Energy (kcal/mol)
A02.5
B450.0 (Global Minimum)
C901.8
D1353.2
E1805.0
Note: This table is illustrative and based on expected conformational behavior. Actual values would require specific computational studies.

Investigation of Ring Strain Effects in Spirocyclic Systems

Spirocyclic compounds inherently possess ring strain due to the geometric constraints imposed by the shared spirocenter. In this compound, this strain arises from the deviation of bond angles from the ideal sp³ and sp² hybridized values and from torsional strain within the five-membered rings.

The total strain energy of the molecule can be computationally estimated using methods such as homodesmotic reactions. This approach involves constructing a hypothetical reaction where the strained molecule is broken down into smaller, strain-free fragments, while conserving the number and type of all chemical bonds. The enthalpy of this reaction provides a measure of the strain energy.

A hypothetical homodesmotic reaction for calculating the strain energy of the spiro[4.4]nonane backbone could be:

Spiro[4.4]nonane + 2 x Propane → 2,2-Dimethylpropane + 2 x Butane

The strain energy of this compound would be influenced by the presence of the carbonyl groups, which affect the geometry and electronic structure of the rings. While precise computational values for the ring strain of this compound are not prominently reported, it is a critical factor influencing its stability and reactivity.

Analytical and Characterization Techniques in Research

Spectroscopic Characterization (e.g., NMR, UV, CD)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although detailed ¹H and ¹³C NMR data for spiro[4.4]nonane-1,6-dione are not extensively published, studies on related spiro[4.4]nonane systems, such as spiro[4.4]nonadiene-1,3, have been conducted. For instance, the ¹H and ¹³C NMR spectral data for spiro[4.4]nonadiene-1,3 have been analyzed in detail, which can serve as a reference for understanding the spectral characteristics of the spirocyclic core. tue.nl

Circular Dichroism (CD) spectroscopy is particularly valuable for studying chiral molecules like the enantiomers of this compound and its derivatives. The CD spectrum provides information about the stereochemistry of the molecule. For example, the CD spectrum of (5S)-spiro[4.4]nona-2,7-diene-1,6-dione, a bis-α,β-unsaturated analog of this compound, has been reported. rsc.org This study highlights the utility of CD in correlating the chiroptical properties with the absolute configuration of spirocyclic compounds. rsc.org

Table 1: Spectroscopic Data for Spiro[4.4]nonane Derivatives

Compound Technique Observed Data Reference
(5S)-Spiro[4.4]nona-2,7-diene-1,6-dione Circular Dichroism (CD) The CD spectrum in the longest wavelength π→π* region shows the opposite sign to that predicted by exciton (B1674681) theory. rsc.org

Note: The data presented is for derivatives and isomers of this compound due to the limited availability of data for the parent compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule. While a crystal structure for this compound itself has not been reported, the absolute configuration of its hydrogenation product, the trans,trans-spiro[4.4]nonane-1,6-diol, was unambiguously determined by this technique. ntu.edu.tw This analysis provided crucial proof of the stereochemistry of the diol, which in turn can be chemically correlated back to the parent dione (B5365651). ntu.edu.tw The determination of the absolute configuration is vital for understanding the stereochemical outcomes of reactions involving these compounds and for their application as chiral ligands or auxiliaries.

Enantiomeric Purity Determination Methods (e.g., GC, NMR)

The synthesis of enantiomerically pure this compound is a significant area of research, and the accurate determination of enantiomeric purity is essential. While specific protocols for this compound are not detailed in the readily available literature, general methods for determining the enantiomeric excess (ee) of chiral ketones are well-established and applicable.

Gas Chromatography (GC) using a chiral stationary phase is a common and powerful technique for separating enantiomers and quantifying their ratio. This method would involve passing a vaporized sample of this compound through a capillary column coated with a chiral selector, leading to different retention times for the (R)- and (S)-enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity, often with the aid of a chiral shift reagent or a chiral solvating agent. These reagents interact with the enantiomers of this compound to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer. Although specific applications of these NMR methods to this compound are not widely reported, the transformation of the dione into its corresponding diol allows for the determination of enantiomeric purity through the analysis of the diol. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

Current syntheses of spiro[4.4]nonane-1,6-dione and its derivatives often rely on multi-step sequences that can be resource-intensive. A significant challenge and a key direction for future research is the development of more atom-economical, efficient, and environmentally benign synthetic routes. While methods like the Dieckmann cyclization are established, they often require harsh basic conditions. researchgate.net Future efforts will likely focus on:

Green Chemistry Approaches: The use of bioreduction, for instance with baker's yeast, has been shown to be a practical method for kinetic resolution in asymmetric syntheses of the dione (B5365651), representing a step towards sustainability. researchgate.net Future research should expand on the use of biocatalysts and enzymes to replace traditional, more hazardous reagents.

One-Pot and Tandem Reactions: Designing novel cascade or tandem reactions that can construct the spirocyclic core in a single operation from simple starting materials would significantly improve efficiency. An organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement has already been developed to generate chiral spiro[4.4]nonane-1,6-diones, showcasing the potential of this approach. researchgate.net

Renewable Starting Materials: Investigating pathways that utilize feedstocks derived from renewable resources would be a major advance in the sustainable production of this spirocyclic scaffold.

Exploration of New Catalytic Asymmetric Transformations

The chirality of the spiro[4.4]nonane framework is crucial for its application in asymmetric synthesis and as a precursor to chiral ligands. While effective asymmetric syntheses exist, there is continuous demand for more versatile and efficient catalytic systems. researchgate.netnih.govfrontiersin.org Future research will be directed towards:

Novel Organocatalysts: The development of new bifunctional organocatalysts could provide more direct and highly enantioselective routes to chiral this compound and its derivatives, potentially under milder reaction conditions. nih.gov

Earth-Abundant Metal Catalysts: Exploring catalysts based on earth-abundant and non-toxic metals to replace precious metal catalysts (like ruthenium and platinum) used in hydrogenation reactions would enhance the sustainability and cost-effectiveness of these transformations. ntu.edu.tw

Photoredox and Electrocatalysis: These emerging fields in synthetic chemistry offer new modes of reactivity. frontiersin.orgwestminster.ac.uk Applying photoredox or electrocatalytic methods to the synthesis and transformation of this compound could lead to the discovery of unprecedented reaction pathways and more sustainable processes.

Table 1: Comparison of Catalytic Methods in Spiro[4.4]nonane Synthesis

Catalytic MethodCatalyst ExampleKey AdvantageFuture Research Goal
OrganocatalysisOxazaborolidine ReagentHigh stereoselectivity in reductions. researchgate.netDevelopment of more efficient catalysts for a wider range of transformations.
Metal Catalysis[Ru(S-BINAP)Cl2]2(NEt3)Effective for hydrogenation to diols. ntu.edu.twReplacement with catalysts based on earth-abundant metals.
BiocatalysisBaker's YeastSustainable kinetic resolution. researchgate.netBroader application in core synthesis and derivatization.

Deeper Understanding of Structure-Activity Relationships in Bioactive Derivatives

Derivatives of the spiro[4.4]nonane scaffold have shown promise in medicinal chemistry. For instance, the related 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione motif is a basis for potent 5-hydroxytryptamine 6 (5-HT₆) receptor antagonists, where the stereochemistry at the spiro-center significantly impacts potency. nih.gov A major challenge is the lack of comprehensive structure-activity relationship (SAR) studies for derivatives of this compound itself. Future research should focus on:

Systematic Library Synthesis: Creating diverse libraries of this compound derivatives by modifying the functional groups on the cyclopentane (B165970) rings.

Biological Screening: Testing these libraries against a wide range of biological targets, including receptors, enzymes, and ion channels, to identify new lead compounds.

Elucidating Pharmacophores: Detailed SAR studies will help to identify the key structural features responsible for biological activity, guiding the rational design of more potent and selective therapeutic agents. This includes understanding how the rigid, three-dimensional orientation of substituents affects binding to biological targets. nih.gov

Expansion of Applications in Material Science and Drug Discovery

The applications of this compound have predominantly been as a precursor to chiral diols and ligands for asymmetric catalysis. ntu.edu.tw Its inherent rigidity and well-defined three-dimensional structure suggest potential in other areas that remain largely unexplored.

Drug Discovery: The spirocyclic framework is considered a privileged structure in drug discovery due to its conformational rigidity and three-dimensionality, which can improve target specificity and pharmacokinetic properties. nih.govnih.gov Future work should explore the dione and its derivatives as scaffolds for therapeutics targeting CNS disorders, infectious diseases, and cancer. For example, spiro-compounds have been investigated as anti-HIV agents and for their activity against cancer cell lines. nih.govnih.gov

Material Science: The rigid spirocyclic core could be incorporated into polymers or molecular materials to impart unique properties. Potential applications could include high-performance polymers with enhanced thermal stability or chiral materials for separation science and optoelectronics. Research is needed to synthesize and characterize such materials to evaluate their properties.

Chiral Ligand Development: While its diol derivatives are known ligands, further functionalization of the this compound core could lead to new classes of chiral phosphine (B1218219) or amine ligands with unique steric and electronic properties for asymmetric catalysis. ntu.edu.tw

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for accelerating research. While Density Functional Theory (DFT) calculations have been used to understand the reaction mechanism and stereochemistry of the Nazarov cyclization to form spiro[4.4]nonane-1,6-diones, the application of more advanced modeling is a key future direction. researchgate.net

Predictive Synthesis: Using computational models to predict the outcome and stereoselectivity of new synthetic reactions before they are attempted in the lab. This can save significant time and resources by prioritizing the most promising reaction conditions and catalyst designs.

Catalyst Design: Employing molecular modeling to design novel organocatalysts or transition metal complexes with optimized activity and selectivity for transformations involving this compound.

Virtual Screening and SAR: In drug discovery, computational docking and molecular dynamics simulations can be used to predict the binding affinity of virtual libraries of this compound derivatives to biological targets, helping to prioritize compounds for synthesis and biological testing.

Q & A

Q. Methodological Focus

  • DFT Calculations : Optimize geometries at B3LYP/6-31G* to assess strain energy and orbital alignment.
  • NBO Analysis : Identify hyperconjugative interactions stabilizing the spiro structure .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[4.4]nonane-1,6-dione
Reactant of Route 2
Spiro[4.4]nonane-1,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.